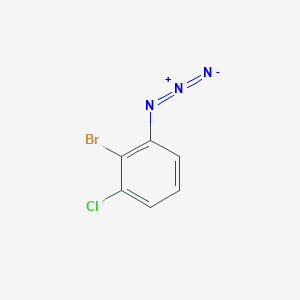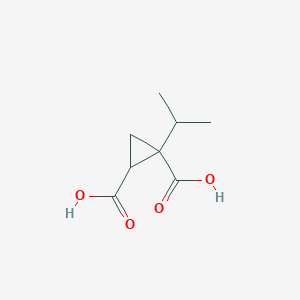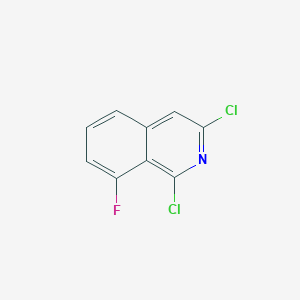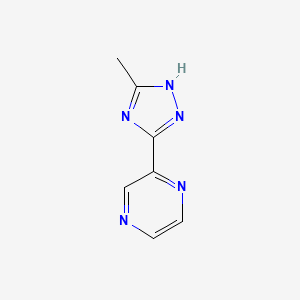
1-Azido-2-bromo-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-bromo-3-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-bromo-3-chlorobenzene typically involves the following steps:
Starting Material: The synthesis often begins with 2-bromo-3-chloroaniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Azido-2-bromo-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common reagents and conditions for these reactions include:
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄) or other hydride donors.
Oxidation: Various oxidizing agents, depending on the desired product.
Scientific Research Applications
1-Azido-2-bromo-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-bromo-3-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-Azido-2-bromo-3-chlorobenzene can be compared with other similar compounds, such as:
1-Azido-3-bromo-2-chlorobenzene: Similar structure but different positioning of the substituents, leading to different reactivity and applications.
1-Bromo-2-chlorobenzene: Lacks the azido group, resulting in different chemical properties and reactivity.
1-Azido-2-chlorobenzene:
The uniqueness of this compound lies in the combination of the azido, bromo, and chloro substituents, which confer specific reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
1-azido-2-bromo-3-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |
InChI Key |
YSXJBFINFCRDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

![6-[4-[(4-Fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313819.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)



![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)

